molecular formula C11H16ClNO2 B2549159 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 124370-03-2

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride

Cat. No.: B2549159
CAS No.: 124370-03-2
M. Wt: 229.7
InChI Key: ILGJQRDHILDTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylethyl group attached to an amino propanoic acid backbone, forming a hydrochloride salt. It is known for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride typically involves the reaction of 2-phenylethylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is unique due to its combination of the phenylethyl group and the amino propanoic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2-phenylethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGJQRDHILDTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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